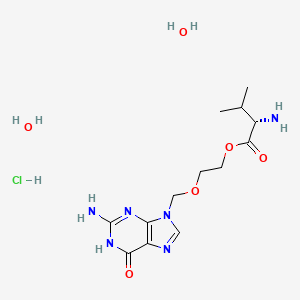

Valacyclovir hydrochloride dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

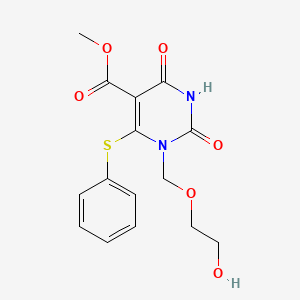

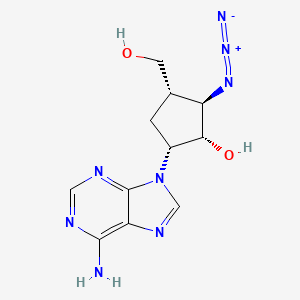

Valacyclovir hydrochloride dihydrate is an antiviral medication used primarily to treat infections caused by herpes viruses, including herpes simplex virus types 1 and 2, and varicella-zoster virus. It is the L-valine ester of acyclovir, which means it is a prodrug that is converted into acyclovir in the body. This conversion enhances the bioavailability of acyclovir, making this compound more effective in treating viral infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Valacyclovir hydrochloride dihydrate can be synthesized through several methods. One common method involves the deprotection of N-[(benzyloxy)carbonyl]-L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester using palladium on carbon in the presence of methanol and hydrochloric acid . This process yields valacyclovir hydrochloride, which can then be crystallized to obtain the dihydrate form.

Industrial Production Methods

Industrial production of this compound often involves crystallization from hydro-alcoholic solutions. The process includes dissolving valacyclovir hydrochloride in a mixture of ethanol and water, followed by controlled cooling to induce crystallization . This method ensures high purity and yield of the dihydrate form.

Análisis De Reacciones Químicas

Types of Reactions

Valacyclovir hydrochloride dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by permanganate, which has been studied extensively .

Common Reagents and Conditions

Oxidation: Permanganate (MnO4-) in alkaline conditions is commonly used for the oxidation of this compound.

Reduction: Palladium on carbon in the presence of methanol and hydrochloric acid is used for the reduction reactions.

Major Products

The oxidation of this compound by permanganate results in the formation of formylmethyl 2-amino-3-methylbutanoate and 2-amino-9-(hydroxymethyl)-1H-purin-6(9H)-one .

Aplicaciones Científicas De Investigación

Valacyclovir hydrochloride dihydrate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of nucleoside analogs and their chemical properties.

Biology: Researchers use it to study the mechanisms of viral replication and inhibition.

Industry: The compound is used in the pharmaceutical industry for the production of antiviral medications.

Mecanismo De Acción

Valacyclovir hydrochloride dihydrate is converted into acyclovir in the body. Acyclovir is then phosphorylated by viral thymidine kinase and subsequently by cellular enzymes to form acyclovir triphosphate. This triphosphate form competitively inhibits viral DNA polymerase, incorporates into the growing viral DNA chain, and terminates DNA synthesis . This mechanism effectively halts the replication of the virus.

Comparación Con Compuestos Similares

Similar Compounds

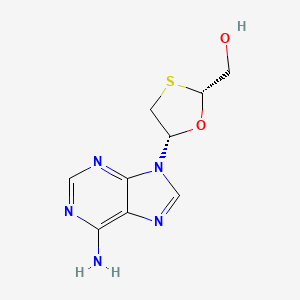

Acyclovir: The parent compound of valacyclovir, used to treat similar viral infections but with lower bioavailability.

Famciclovir: Another antiviral medication used to treat herpes infections, which is converted into penciclovir in the body.

Ganciclovir: Used primarily to treat cytomegalovirus infections, with a different spectrum of activity compared to valacyclovir.

Uniqueness

Valacyclovir hydrochloride dihydrate stands out due to its higher bioavailability compared to acyclovir, making it more effective in oral administration . Its ability to be converted rapidly into acyclovir in the body allows for efficient and potent antiviral activity .

Propiedades

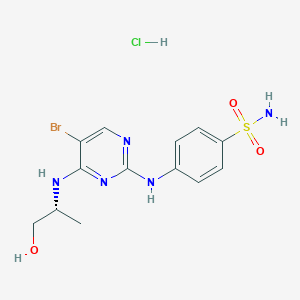

Número CAS |

502421-45-6 |

|---|---|

Fórmula molecular |

C13H25ClN6O6 |

Peso molecular |

396.83 g/mol |

Nombre IUPAC |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;dihydrate;hydrochloride |

InChI |

InChI=1S/C13H20N6O4.ClH.2H2O/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;;;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H;2*1H2/t8-;;;/m0.../s1 |

Clave InChI |

QMVFKSCLPIIINF-CZDIJEQGSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.O.O.Cl |

SMILES canónico |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.O.O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.